molecular formula C17H28O2 B1222876 Farnesyl acetate CAS No. 4128-17-0

Farnesyl acetate

Cat. No. B1222876
CAS RN: 4128-17-0
M. Wt: 264.4 g/mol
InChI Key: ZGIGZINMAOQWLX-NCZFFCEISA-N
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Description

Farnesyl acetate is a derivative of the isoprenoid of the mevalonate pathway, known for its role in inhibiting DNA replication in both hamster and human cells. It represents a key intermediate in the synthesis of various biochemical compounds and has been studied for its diverse biological activities.

Synthesis Analysis

Farnesyl acetate has been synthesized through different methods, including a notable approach that involves engineering Escherichia coli to accumulate farnesol and then converting it to farnesyl acetate using alcohol acetyltransferase (ATF1). This novel biosynthesis pathway directly converts glucose to farnesyl acetate, highlighting its potential for biofuel production and other applications (Guo et al., 2018).

Molecular Structure Analysis

The molecular structure of farnesyl acetate plays a crucial role in its biological activities. Its structure is derived from farnesyl pyrophosphate, a key intermediate in the isoprenoid pathway. The enzyme farnesyl diphosphate synthase, responsible for synthesizing farnesyl diphosphate (FPP), exhibits a unique arrangement of alpha-helices forming a central cavity, crucial for its enzymatic activity (Tarshis et al., 1994).

Chemical Reactions and Properties

Farnesyl acetate undergoes various chemical reactions, including dihydroxylation processes that exhibit high enantioselectivity and selectivity for specific olefin positions, reflecting its reactive nature and potential for chemical modifications (Vidari et al., 1993).

Physical Properties Analysis

While specific studies on the physical properties of farnesyl acetate were not highlighted, its synthesis and applications in biological systems suggest it possesses characteristics conducive to biological interactions and transformations. Its solubility, volatility, and stability are crucial for its biological effects and potential industrial applications.

Chemical Properties Analysis

Farnesyl acetate's chemical properties, such as its ability to inhibit DNA replication and affect cholesterol synthesis, are significant. It acts independently of the mevalonate pathway's metabolism, indicating a unique mechanism of action. It also influences the regulation of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase levels, showcasing its role in cholesterol and isoprenoid biosynthesis (Meigs et al., 1995; Bradfute & Simoni, 1994).

Scientific Research Applications

Regulation of Cholesterol and Isoprenoid Biosynthesis

Farnesyl acetate plays a role in the regulation of cholesterol and isoprenoid biosynthesis. It has been found to stimulate the post-transcriptional down-regulation of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the biosynthesis of cholesterol and isoprenoids. This involves reducing the translation of HMG-CoA reductase mRNA and enhancing the degradation of the enzyme (Bradfute & Simoni, 1994).

Structural Analysis in Solution

Farnesyl acetate has been used to assist in the structural analysis of certain compounds in solution. For instance, it aided in the complete assignment of 1H NMR spectra and structural analysis of intact bacteriochlorophyll c dimer in carbon tetrachloride solution (Wang et al., 1999).

Advanced Biofuel Production

In the field of biofuels, farnesyl acetate has been explored for its potential. A heterologous farnesyl acetate biosynthesis pathway was constructed in Escherichia coli, showing a novel method for the biosynthesis of this advanced biofuel directly from glucose (Guo et al., 2018).

DNA Replication Inhibition

Farnesyl acetate has been found to inhibit DNA replication in both hamster and human cells, which is significant for understanding cell cycle regulation and potentially for cancer research (Meigs, Sherwood, & Simoni, 1995).

Antibacterial and Cytotoxic Activity

There is evidence that farnesyl acetate and related compounds have antibacterial and cytotoxic activity. This is important for developing new antimicrobial agents and understanding their mechanisms of action (Bonikowski et al., 2015).

Insect Growth Regulation

Farnesyl acetate has shown potential as an insect growth regulator. It exhibited juvenile hormone-based activities and caused retardation of ovarian growth in Aedes mosquitoes, suggesting its application in pest control (Park et al., 2020).

Asymmetric Dihydroxylation

Farnesyl acetate has been used in chemical studies for asymmetric dihydroxylation, showing high enantioselectivity and positional selectivity. This is relevant for chemical synthesis and the study of organic reactions (Vidari et al., 1993).

Safety And Hazards

  • Combustibility : Farnesyl acetate is classified as a combustible liquid .
  • WGK (Water Danger Classification) : WGK 2 (moderate hazard) .
  • Allergens : No known allergens associated with farnesyl acetate .

Future Directions

Research on farnesyl acetate continues to explore its applications in perfumery, flavoring, and pharmaceuticals. Investigating its potential health benefits and understanding its interactions with other compounds remain areas of interest for future studies .

properties

IUPAC Name

[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28O2/c1-14(2)8-6-9-15(3)10-7-11-16(4)12-13-19-17(5)18/h8,10,12H,6-7,9,11,13H2,1-5H3/b15-10+,16-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGIGZINMAOQWLX-NCZFFCEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCOC(=O)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/COC(=O)C)/C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5047110
Record name trans,trans-Farnesyl acetate
Source EPA DSSTox
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Molecular Weight

264.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; Rosy floral aroma
Record name (E,Z)-3,7,11-Trimethyldodeca-2,6,10-trienyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1809/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Practically insoluble to insoluble in water, Soluble (in ethanol)
Record name (E,Z)-3,7,11-Trimethyldodeca-2,6,10-trienyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1809/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.908-0.914
Record name (E,Z)-3,7,11-Trimethyldodeca-2,6,10-trienyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1809/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Farnesyl acetate

CAS RN

4128-17-0, 29548-30-9
Record name (E,E)-Farnesyl acetate
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Record name Farnesyl acetate, (2E,6E)-
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Record name Farnesol acetate
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Record name 2,6,10-Dodecatrien-1-ol, 3,7,11-trimethyl-, 1-acetate
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Record name trans,trans-Farnesyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5047110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,7,11-trimethyldodeca-2,6,10-trienyl acetate
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.158
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Record name FARNESYL ACETATE, (2E,6E)-
Source FDA Global Substance Registration System (GSRS)
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Record name Farnesyl acetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,400
Citations
D Guo, S Kong, L Zhang, H Pan, C Wang, Z Liu - Bioresource technology, 2018 - Elsevier
… In this study, a heterologous farnesyl acetate biosynthesis pathway was constructed in … farnesyl acetate. The engineered strain DG 106 accumulated 128 ± 10.5 mg/L of farnesyl acetate. …
Number of citations: 17 www.sciencedirect.com
EE van Tamelen, A Storni, EJ Hessler… - Journal of the …, 1963 - ACS Publications
… bylithium aluminum hydride reduction to bicyclic diol from which there was isolated material of mp 149.5-150, identical (infrared and mmp) with diol VIb secured from farnesyl acetate as …
Number of citations: 110 pubs.acs.org
N Yusoff, I Abd Ghani, NW Othman, WM Aizat… - Insects, 2021 - mdpi.com
… after being exposed to farnesyl acetate. Moreover, the application of farnesyl acetate on P. … These results suggested that farnesyl acetate was highly effective against P. xylostella. The …
Number of citations: 16 www.mdpi.com
TE Meigs, SW Sherwood, RD Simoni - Experimental cell research, 1995 - Elsevier
… with farnesyl acetate for … Farnesyl acetate also blocks protein prenylation in cells, to a degree comparable to a known farnesylation inhibitor, BZA5B. We propose that farnesyl acetate is …
Number of citations: 31 www.sciencedirect.com
DH Park, JY Choi, SH Lee, JH Kim, MG Park… - Journal of Asia-Pacific …, 2020 - Elsevier
… and farnesyl acetate exhibited juvenile hormone (JH)-based IGR activities. While farnesyl acetate … These results suggested that farnesol and farnesyl acetate could be applicable for …
Number of citations: 12 www.sciencedirect.com
AM Api, D Belsito, D Botelho… - Food and …, 2022 - fragrancematerialsafetyresource …
… to farnesyl acetate is below the TTC (0.03 mg/kg/day and 1.4 mg/day, respectively). Data show that there are no safety concerns for farnesyl acetate … (UV) spectra; farnesyl acetate is not …
A FM - Elsevier
… To further investigate the inhibition of DNA replication by farnesyl acetate, the effect of farnesyl acetate on incorporation of [3H]thymidine into DNA was studied in asynchronous …
Number of citations: 0 www.sciencedirect.com
DL Bradfute, RD Simoni - Journal of Biological Chemistry, 1994 - ASBMB
… In this report we describe the effects of farnesyl acetate and ethyl farnesyl ether, two analogues of farnesyl pyrophosphate, on the regulation of HMG-CoA reductase and the HMGal …
Number of citations: 128 www.jbc.org
PM Smith, GE Sladen, ER Beck… - Scandinavian Journal …, 1975 - Taylor & Francis
… patients with a chronic gastric ulcer were treated as outpatients in a double blind comparison of carbenoxolone 100 mg three times daily with the same dose of geranyl farnesyl acetate (…
Number of citations: 13 www.tandfonline.com
P Bradesi, F Tomi, J Casanova - Canadian journal of applied …, 1995 - researchgate.net
… Mixtures of farnesol (M1) and farnesyl acetate … of farnesyl acetate stereoisomers M4 and M5 were obtained by flash chromatography on a commercial mixture of four farnesyl acetate …
Number of citations: 19 www.researchgate.net

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